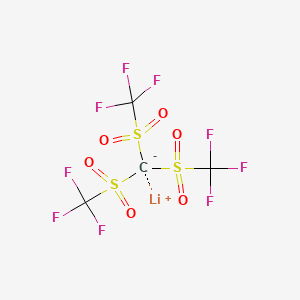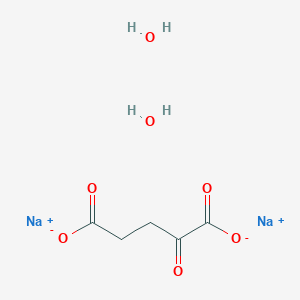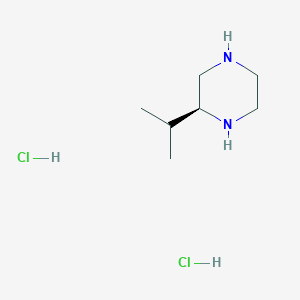
Lithium tris(trifluoromethanesulfonyl)methide
Übersicht
Beschreibung
Lithium tris(trifluoromethanesulfonyl)methide, also known as Li-TFSM, is a chemical compound with the molecular formula C4F9LiO6S3 . It has an average mass of 418.161 Da and a monoisotopic mass of 417.887329 Da .
Molecular Structure Analysis
The molecular structure of Lithium tris(trifluoromethanesulfonyl)methide is represented by the formula (CF3SO2)3CLi . It’s a mono-constituent substance .Chemical Reactions Analysis
While specific chemical reactions involving Lithium tris(trifluoromethanesulfonyl)methide are not detailed in the available sources, it’s known that this compound exhibits high electrochemical stability . This stability and the increase in the transference number of lithium ion in LiMe solutions strongly support the use of this electrolyte in high energy, high voltage lithium batteries .Physical And Chemical Properties Analysis
Lithium tris(trifluoromethanesulfonyl)methide appears as a white to slightly yellow, crystalline powder . It has a molecular weight of 418.16 .Wissenschaftliche Forschungsanwendungen
1. Electrochemical Performance in Batteries
Lithium tris(trifluoromethanesulfonyl)methide (LiTFSM) has been studied for its electrochemical performance in lithium-ion battery electrolytes. Research has demonstrated its promising results in terms of capacity retention and Coulombic efficiencies, especially in Li/NCM half-cells. It is suitable for use in lithium-ion battery electrolytes for cells with a cutoff potential up to 4.3 V vs. Li/Li+ due to its thermal and electrochemical stability (Murmann et al., 2015).
2. Conductivity and Electrochemical Stability
The salt lithium tris(trifluoromethanesulfonyl)methide (LiC(CF3SO2)3) has been identified as a conductive and electrochemically stable electrolyte in high-voltage lithium rechargeable batteries. It exhibits good ionic conductivity across a wide temperature range and maintains stability at cell potentials exceeding 4.0 V (Walker et al., 1996).
3. Conductance in Various Solvents
LiTFSM has been analyzed for its conductance properties in different solvents like water, acetonitrile, propylene carbonate, N,N-dimethylformamide, and nitromethane. This research provides insights into the ion-pair formation and solvation abilities of LiTFSM in various solvents, which is crucial for its application in high energy, high voltage lithium batteries (Croce et al., 1996).
4. Thermal Stability in Polymer Electrolytes
LiTFSM exhibits high conductivity and exceptional thermal stability in both liquid and polymer solvent systems. This makes it one of the most conductive organic anion-based Li salts and suitable for use in high voltage applications due to its stability beyond 4 V vs Li (Dominey et al., 1992).
5. Role in Conducting Polymer Actuators
LiTFSM-doped polypyrrole (PPy) film actuators exhibit significant electrochemical strain, making them suitable for applications where such properties are required. The electrochemical strain and response speed of these actuators can be influenced by the electrolyte used, demonstrating the versatility of LiTFSM in various electrochemical applications (Hara et al., 2006).
6. Application in Rechargeable Battery Electrolytes
New lithium salts, including LiTFSM, have been synthesized for potential application in lithium-ion rechargeable battery electrolytes. These salts exhibit very good electrochemical and thermal behavior, although efforts to improve their solubility in standard carbonate solvents are ongoing (Mandal et al., 2004).
Wirkmechanismus
Safety and Hazards
This compound is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 . It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for Lithium tris(trifluoromethanesulfonyl)methide are not detailed in the available sources, its high electrochemical stability and the enhanced transportation of lithium ions when used as a separator coating suggest potential for its use in high energy, high voltage lithium batteries .
Eigenschaften
IUPAC Name |
lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXQYMZVJNYDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9LiO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tris(trifluoromethanesulfonyl)methide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B3039705.png)



![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)



